molecular formula C15H13NO3 B13976945 8,9-Dimethoxyphenanthridin-6(5H)-one CAS No. 50879-53-3

8,9-Dimethoxyphenanthridin-6(5H)-one

Katalognummer: B13976945
CAS-Nummer: 50879-53-3
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: JSZDJKBYMGGQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dimethoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenanthridinone core with methoxy groups at the 8th and 9th positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxyphenanthridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-(2-methoxyphenyl)benzamide using oxidizing agents like iodine or bromine in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

8,9-Dimethoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced phenanthridinone derivatives.

    Substitution: Introduction of different substituents at various positions on the phenanthridinone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8,9-Dimethoxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthridinone: The parent compound without methoxy groups.

    8-Methoxyphenanthridin-6(5H)-one: A similar compound with a single methoxy group.

    9-Methoxyphenanthridin-6(5H)-one: Another similar compound with a methoxy group at a different position.

Uniqueness

8,9-Dimethoxyphenanthridin-6(5H)-one is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

50879-53-3

Molekularformel

C15H13NO3

Molekulargewicht

255.27 g/mol

IUPAC-Name

8,9-dimethoxy-5H-phenanthridin-6-one

InChI

InChI=1S/C15H13NO3/c1-18-13-7-10-9-5-3-4-6-12(9)16-15(17)11(10)8-14(13)19-2/h3-8H,1-2H3,(H,16,17)

InChI-Schlüssel

JSZDJKBYMGGQAL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3NC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.